Alanine Racemase Inhibition: Ki Comparison with D-Cycloserine
beta-Chloro-D-alanine hydrochloride is a competitive inhibitor of alanine racemase with a Ki of 0.005 mM (5 µM) . In contrast, D-cycloserine inhibits alanine racemase with reported Ki values ranging from 0.6 mM to 2.0 mM depending on the bacterial source, representing a 120- to 400-fold difference in inhibitory potency [1]. The 5 µM Ki of β-chloro-D-alanine indicates substantially higher affinity for the Alr active site compared to D-cycloserine.
| Evidence Dimension | Inhibition constant (Ki) for alanine racemase |
|---|---|
| Target Compound Data | Ki = 0.005 mM (5 µM) |
| Comparator Or Baseline | D-cycloserine: Ki ≈ 0.6–2.0 mM |
| Quantified Difference | β-chloro-D-alanine Ki is 120- to 400-fold lower (more potent) |
| Conditions | Purified alanine racemase enzyme assay; competitive inhibition kinetics |
Why This Matters
A 120- to 400-fold lower Ki translates to significantly reduced compound consumption and higher experimental sensitivity in Alr inhibition studies.
- [1] Lambert, M. P., & Neuhaus, F. C. (1972). Mechanism of D-cycloserine action: alanine racemase from Escherichia coli W. Journal of Bacteriology, 110(3), 978-987. View Source
